molecular formula C7H7ClFN3 B13039138 6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride

Katalognummer: B13039138
Molekulargewicht: 187.60 g/mol
InChI-Schlüssel: RVMAAOJBPQIIKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazolopyridine family.

Analyse Chemischer Reaktionen

Types of Reactions

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate (KMnO4), and reducing agents such as sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride is unique due to the presence of the fluorine atom at the 6-position, which imparts distinct chemical and physical properties. This fluorination can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .

Eigenschaften

Molekularformel

C7H7ClFN3

Molekulargewicht

187.60 g/mol

IUPAC-Name

6-fluoropyrazolo[1,5-a]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C7H6FN3.ClH/c8-5-1-2-7-6(9)3-10-11(7)4-5;/h1-4H,9H2;1H

InChI-Schlüssel

RVMAAOJBPQIIKU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=NN2C=C1F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.